molecular formula C11H16ClFN2O2S B8035749 1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride

1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B8035749
M. Wt: 294.77 g/mol
InChI Key: HAVYIZZYNCZERX-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .

Mechanism of Action

The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorophenyl and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications .

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-9-2-1-3-11(8-9)17(15,16)14-6-4-10(13)5-7-14;/h1-3,8,10H,4-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVYIZZYNCZERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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